molecular formula C16H19Cl3N2O3S B4793955 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No. B4793955
M. Wt: 425.8 g/mol
InChI Key: LNRMGFUVBABIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer, making it a promising candidate for cancer therapy.

Mechanism of Action

4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride inhibits the activity of carbonic anhydrase IX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This disrupts the acid-base balance in the tumor microenvironment, leading to reduced tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have a selective inhibitory effect on carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This selectivity reduces the risk of off-target effects and toxicity. 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has also been shown to reduce the acidity of the tumor microenvironment, which can enhance the delivery and effectiveness of chemotherapy drugs. In addition, 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have anti-inflammatory and anti-angiogenic effects, which may have implications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in lab experiments include its high potency and selectivity for carbonic anhydrase IX, which allows for specific targeting of cancer cells. Its anti-inflammatory and anti-angiogenic properties also make it a promising candidate for the treatment of other diseases. However, the limitations of using 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride include its potential toxicity and off-target effects, which require careful consideration in experimental design and dosage.

Future Directions

Future research directions for 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride include the optimization of its synthesis method to improve yield and purity, as well as the development of more selective and potent analogs. The potential use of 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in combination with other chemotherapy drugs or immunotherapies is also an area of interest. In addition, the investigation of 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride's anti-inflammatory and anti-angiogenic properties in other disease models may lead to new therapeutic applications.

Scientific Research Applications

4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit carbonic anhydrase IX has been shown to reduce tumor growth and increase the sensitivity of cancer cells to chemotherapy. 4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has also been investigated for its anti-inflammatory and anti-angiogenic properties, which may have implications in the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.

properties

IUPAC Name

4-[2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3S.ClH/c1-23-16-12(8-13(17)9-15(16)18)10-20-7-6-11-2-4-14(5-3-11)24(19,21)22;/h2-5,8-9,20H,6-7,10H2,1H3,(H2,19,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRMGFUVBABIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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